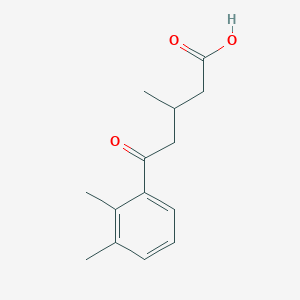
5-(2,3-二甲基苯基)-3-甲基-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a dimethylphenyl group attached to a valeric acid backbone
科学研究应用
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in these reactions include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用机制
The mechanism by which 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the observed effects of the compound
相似化合物的比较
Similar Compounds
- 3-Methyl-5-phenylvaleric acid
- 2,3-Dimethylphenylacetic acid
- 5-Phenyl-3-methylvaleric acid
Uniqueness
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to the presence of both dimethylphenyl and valeric acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that has garnered attention for its potential biological activities. It belongs to the class of ketones and carboxylic acids, characterized by its complex structure featuring a dimethylphenyl group and a valeric acid moiety. This compound is primarily studied for its interactions with biological systems, particularly in medicinal chemistry and organic synthesis.
The molecular formula of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is C14H18O3, with a molecular weight of approximately 250.29 g/mol. The presence of both ketone and carboxylic acid functional groups contributes to its reactivity and potential applications in various chemical reactions.
The biological activity of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is believed to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects. The compound may act as a thrombopoietin (TPO) mimetic , which suggests a role in regulating platelet production.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities, which could be attributed to the presence of the phenolic group in the structure. Antioxidants play a crucial role in mitigating oxidative stress within biological systems.
2. Anti-inflammatory Effects
Preliminary studies suggest that 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid may interact with inflammatory pathways. Its structural analogs have shown binding affinities to receptors involved in inflammation, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Thrombopoietin Mimetic Activity
A study demonstrated that compounds structurally related to 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid exhibited significant activity as TPO mimetics, enhancing platelet production in vitro. This finding suggests potential applications in treating thrombocytopenia.
Case Study 2: Inflammatory Response Modulation
In an experimental model of inflammation, a structural analog was shown to reduce markers of inflammation significantly. This study highlights the potential for developing anti-inflammatory therapies based on this compound's structure.
Comparative Analysis
The following table summarizes the biological activities and properties of several related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | TPO mimetic, potential anti-inflammatory | Contains dimethyl substitution on phenyl ring |
| 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid | Antioxidant properties | Methoxy group alters electronic properties |
| 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid | Neurotoxic effects | Different methyl substitution pattern |
属性
IUPAC Name |
5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSARUVAIABOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














